molecular formula C8H8F3N B13209890 1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine

1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13209890
M. Wt: 175.15 g/mol
InChI Key: NIPRUTLKVMLMGL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an amine group attached to a fluoroethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroacetophenone: Similar in structure but lacks the amine group.

    1-(2,6-Difluorophenyl)ethanone: Another related compound with a ketone functional group instead of an amine.

Uniqueness

1-(2,6-Difluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both fluorine atoms and an amine group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8F3N/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7H,4,12H2

InChI Key

NIPRUTLKVMLMGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CF)N)F

Origin of Product

United States

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